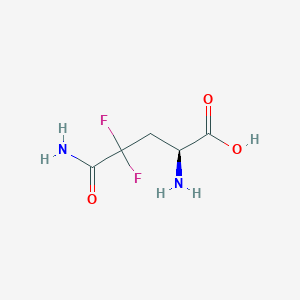
4,4-Difluoroglutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoroglutamine is a fluorinated derivative of glutamine, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroglutamine typically involves the use of Garner’s aldehyde and fluoro-Reformatsky chemistry. The serine-derived Garner aldehyde is converted into a 4,4-difluoroamino acid building block via a fluoro-Reformatsky reaction with ethyl bromodifluoroacetate . This method allows for the production of optically active fluorinated synthetic building blocks, which are of general utility in organo-fluorine chemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis processes that are scalable for larger production. The use of fluoro-Reformatsky reactions and other fluorination techniques are likely employed in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoroglutamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Fluoro-Reformatsky Reaction: Utilizes ethyl bromodifluoroacetate as a reagent.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Scientific Research Applications
4,4-Difluoroglutamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and amino acids.
Biology: Investigated for its role in enzyme-substrate interactions, particularly with γ-glutamyl hydrolase.
Industry: Utilized in the production of fluorinated compounds that have specific industrial applications.
Mechanism of Action
The mechanism of action of 4,4-Difluoroglutamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and specificity towards enzymes and receptors. For instance, it has been shown to be a substrate for γ-glutamyl hydrolase, where it is hydrolyzed at a slower rate compared to non-fluorinated analogs . This slower hydrolysis rate can be attributed to the presence of fluorine atoms, which alter the compound’s electronic and steric properties.
Comparison with Similar Compounds
- 4-Fluoroglutamine
- 4-Bromoglutamine
- 4,4-Difluoroglutamic Acid
Comparison: 4,4-Difluoroglutamine is unique due to the presence of two fluorine atoms at the 4-position of the glutamine molecule. This dual fluorination significantly alters its chemical and biological properties compared to its mono-fluorinated or brominated counterparts.
Properties
CAS No. |
401915-19-3 |
|---|---|
Molecular Formula |
C5H8F2N2O3 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H8F2N2O3/c6-5(7,4(9)12)1-2(8)3(10)11/h2H,1,8H2,(H2,9,12)(H,10,11)/t2-/m0/s1 |
InChI Key |
GFRKSCVVDVJWRU-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)N)(F)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


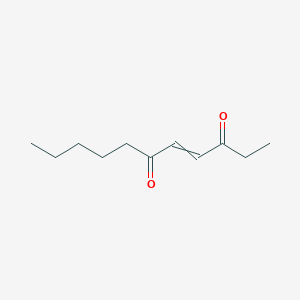
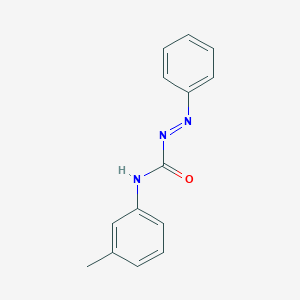
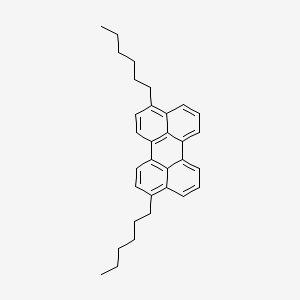
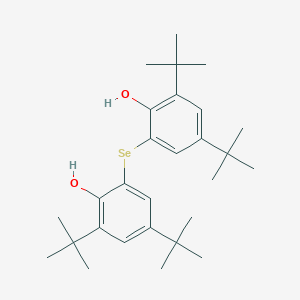
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
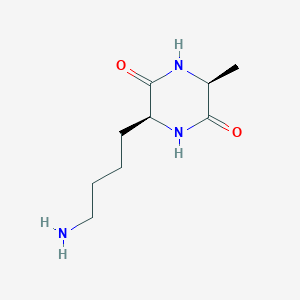
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
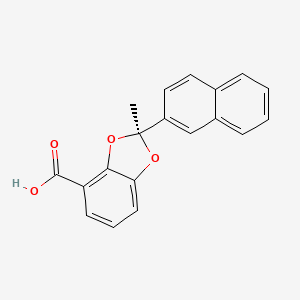
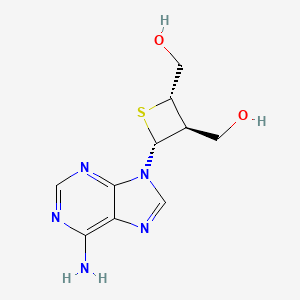

![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

